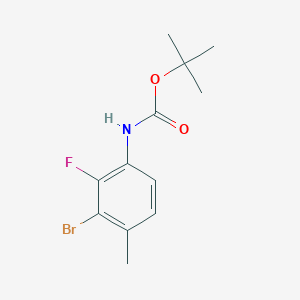

tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate

Description

tert-Butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with bromine (position 3), fluorine (position 2), and a methyl group (position 4). The tert-butyl carbamate group (-NHCOO-tBu) serves as a protective group for amines, commonly utilized in medicinal chemistry to enhance solubility or stability during synthetic processes. This compound is structurally significant as an intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitors or ligands targeting protein-protein interactions .

Properties

Molecular Formula |

C12H15BrFNO2 |

|---|---|

Molecular Weight |

304.15 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate |

InChI |

InChI=1S/C12H15BrFNO2/c1-7-5-6-8(10(14)9(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |

InChI Key |

KWVWUZIZCFMVSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and amines substituted on the phenyl ring.

Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, or fully reduced hydrocarbons.

Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

tert-Butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary but often include key proteins or signaling pathways relevant to the biological process under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related tert-butyl carbamate derivatives, highlighting differences in substitution patterns, synthesis yields, and applications:

Key Observations:

Methyl groups (e.g., at position 4) enhance hydrophobicity, which may improve membrane permeability in drug candidates .

Synthetic Efficiency :

- Yields for similar compounds vary widely (16–77% in ), influenced by steric factors and reaction conditions. For example, tert-butyl derivatives with thiazole moieties (42e) achieve 49% yield via Suzuki coupling, while methoxy-substituted analogs (41ε) yield only 23% due to competing side reactions .

Biological Relevance :

- Halogenated derivatives (e.g., 3-Br, 2-F) are prevalent in kinase inhibitors, where halogens engage in halogen bonding with target proteins. Thiazole-containing analogs (42e) introduce heterocyclic diversity, broadening binding interactions .

Structural Characterization :

- NMR data for tert-butyl N-(3-chloro-4-fluorophenyl)carbamate () reveals distinct aromatic proton shifts influenced by electron-withdrawing substituents, providing a benchmark for analyzing the target compound’s spectral properties .

Research Findings and Implications

- Steric Effects : The 2-fluoro and 3-bromo substituents in the target compound may hinder rotation around the carbamate-phenyl bond, stabilizing specific conformations critical for binding in drug-receptor interactions .

- Synthetic Versatility : Bromine at position 3 offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl structures, as demonstrated in for related biphenylcarbamates .

- Comparative Stability : Unlike analogs with labile substituents (e.g., bromomethyl in ), the target compound’s methyl group at position 4 enhances stability under basic conditions, making it preferable for multi-step syntheses .

Biological Activity

tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a tert-butyl group linked to a carbamate moiety, which is further attached to a phenyl ring substituted with bromine, fluorine, and methyl groups. This specific arrangement imparts notable chemical reactivity and biological potential, making it a candidate for various therapeutic applications.

- Molecular Formula : C_{13}H_{15}BrFNO_2

- Molecular Weight : Approximately 304.15 g/mol

- Structure : The presence of the tert-butyl group enhances lipophilicity, while the halogen and methyl substitutions on the phenyl ring contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of various metabolic pathways and cellular functions.

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, which can influence critical metabolic pathways.

- Receptor Modulation : Its structure allows for binding to certain receptors, potentially altering their activity and leading to therapeutic effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, suggesting its potential role in cancer therapy.

- Enzyme Modulation : It may act on specific enzymes involved in drug metabolism or disease pathways, which could enhance the efficacy of other therapeutic agents.

Case Study 1: Anticancer Activity

A study investigated the effects of various carbamate derivatives on cancer cell lines. This compound was found to exhibit significant cytotoxicity against human cancer cell lines such as HepG2 and K562, with IC50 values indicating effective inhibition at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 29 |

| K562 | 40 |

| MT4 | 82 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound demonstrated effective inhibition against specific metabolic enzymes, contributing to altered drug metabolism profiles.

| Enzyme | IC50 (µM) |

|---|---|

| CYP3A4 | 0.49 |

| P-glycoprotein | 0.22 |

Q & A

Q. What are the optimized synthetic routes for tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate?

The synthesis typically involves reacting tert-butyl carbamate with halogenated aromatic precursors under basic conditions. For example:

- Reagents : 3-bromo-2-fluoro-4-methylbenzyl chloride and tert-butyl carbamate.

- Conditions : Triethylamine (base) in dichloromethane at room temperature.

- Purification : Column chromatography or recrystallization yields high-purity product (>95%) .

- Industrial Scalability : Continuous flow reactors and automated systems improve yield consistency for large-scale production .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group, aromatic protons, and halogen positions.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHBrFNO).

- HPLC : Purity assessment (>95%) ensures suitability for biological studies .

Q. What are the stability and storage recommendations for this compound?

- Stability : Stable at room temperature in inert conditions but reacts with strong acids/bases or oxidizing agents.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Decomposition products may include CO and tert-butanol .

Advanced Research Questions

Q. What reaction mechanisms are facilitated by the bromo and fluoro substituents in this compound?

- Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.

- Fluorine : Enhances metabolic stability and influences electronic properties via inductive effects.

- Mechanistic Insight : The trifluoromethyl group (in analogs) alters π-π stacking and hydrogen-bonding interactions, impacting reactivity .

Q. How is this compound applied in biological studies?

- Enzyme Interactions : Acts as a substrate/inhibitor in enzymatic assays (e.g., cytochrome P450).

- Anticancer Research : Halogenated analogs demonstrate cytotoxicity against cancer cell lines (IC values in µM range).

- Anti-inflammatory Activity : Suppresses COX-2 expression in vitro, comparable to indomethacin .

Q. How does this compound compare to its structural analogs in drug discovery?

| Analog | Key Feature | Impact on Activity |

|---|---|---|

| Fluorine-free analog | Lacks halogen substituents | Reduced metabolic stability |

| Trifluoromethyl analog | CF group at position 4 | Enhanced enzyme inhibition |

| Morpholine-containing | Improved solubility | Higher bioavailability |

| Structural modifications at the phenyl ring significantly alter pharmacokinetic and pharmacodynamic profiles . |

Q. What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Resolutions

- Synthesis Yields : Bench-scale methods report 70–85% yields, while industrial processes claim >90% due to optimized flow reactors. Resolve by verifying scalability parameters (e.g., residence time, solvent choice) .

- Biological Activity : Some analogs show conflicting cytotoxicity data (e.g., IC variability across cell lines). Cross-validate using standardized assays (e.g., MTT) and controlled cell culture conditions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.